molecular formula C19H19N5O3S B2769564 5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852167-95-4

5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2769564
CAS No.: 852167-95-4
M. Wt: 397.45
InChI Key: GCFAIVFOKLVAGD-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are important in biochemistry, as they are part of key biomolecules like DNA and RNA .


Molecular Structure Analysis

The compound contains an indoline group, a pyrimidine group, and a dione group. Indoline is a heterocyclic compound, while pyrimidine is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the functional groups present. For instance, the dione group might undergo reduction reactions, and the pyrimidine ring might participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

As a pyrimidine derivative, this compound is likely to be a solid at room temperature. Its solubility would depend on the specific substituents present .

Scientific Research Applications

Synthesis and Biological Activities

  • The research by Abdelgawad, Bakr, and Azouz (2018) demonstrates the synthesis of derivatives containing pyrido[2,3-d:6,5d']dipyrimidine-4,5-diones, exploring their anti-inflammatory effects and ulcer indices. Their findings suggest potential applications in anti-inflammatory therapies (Abdelgawad, Bakr, & Azouz, 2018).

Antimicrobial and Antifungal Properties

  • Akhaja and Raval (2012) synthesized and characterized derivatives for their antibacterial, antifungal, and anti-tubercular activity, highlighting the compound's potential in combating various infectious diseases (Akhaja & Raval, 2012).

Synthesis Techniques and Applications

  • Brahmachari et al. (2020) developed a water-mediated, catalyst-free method for synthesizing functionalized derivatives, emphasizing eco-friendly and efficient synthesis processes (Brahmachari et al., 2020).

Pharmacological Potentials

  • El-Gazzar, Hussein, and Hafez (2007) evaluated thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic, and ulcerogenic activity, suggesting their potential in pain management and anti-inflammatory therapies (El-Gazzar, Hussein, & Hafez, 2007).

Anticancer Research

  • Jin (2015) synthesized novel thiazolo[3,2-a]pyrimidine derivatives containing pyrazole group, assessing their in vitro anticancer activities against human prostate cancer cells, highlighting the compound's potential in cancer therapy (Jin, 2015).

Properties

IUPAC Name

5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c1-11-20-16-15(18(26)23(3)19(27)22(16)2)17(21-11)28-10-14(25)24-9-8-12-6-4-5-7-13(12)24/h4-7H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFAIVFOKLVAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)SCC(=O)N3CCC4=CC=CC=C43)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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